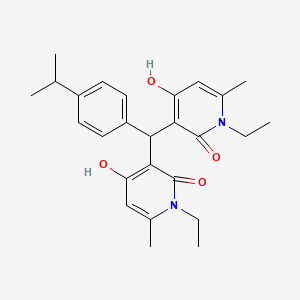

3,3'-((4-isopropylphenyl)methylene)bis(1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one)

Description

3,3'-((4-isopropylphenyl)methylene)bis(1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one) is a bis-pyridinone derivative characterized by a central methylene bridge connecting two 1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one moieties. The 4-isopropylphenyl substituent on the methylene group distinguishes it from structurally analogous compounds.

Properties

IUPAC Name |

1-ethyl-3-[(1-ethyl-4-hydroxy-6-methyl-2-oxopyridin-3-yl)-(4-propan-2-ylphenyl)methyl]-4-hydroxy-6-methylpyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32N2O4/c1-7-27-16(5)13-20(29)23(25(27)31)22(19-11-9-18(10-12-19)15(3)4)24-21(30)14-17(6)28(8-2)26(24)32/h9-15,22,29-30H,7-8H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDYQZGLLGHFWSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=C(C1=O)C(C2=CC=C(C=C2)C(C)C)C3=C(C=C(N(C3=O)CC)C)O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. One common approach is the condensation of 4-isopropylbenzaldehyde with ethyl 4-hydroxy-6-methylpyridin-2(1H)-one under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, followed by reduction and cyclization steps to yield the final product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow chemistry to ensure consistency and efficiency. Catalysts and specific reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: : The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: : The pyridinone rings can be reduced to form pyridine derivatives.

Substitution: : Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic ring.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

Substitution: : Reagents such as bromine (Br₂) and nitric acid (HNO₃) are employed for substitution reactions.

Major Products Formed

Oxidation: : Formation of 4-isopropylbenzaldehyde derivatives.

Reduction: : Production of pyridine derivatives.

Substitution: : Introduction of various functional groups on the aromatic ring.

Scientific Research Applications

Antioxidant Properties

Research indicates that compounds similar to 3,3'-((4-isopropylphenyl)methylene)bis(1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one) exhibit potent antioxidant activity. These compounds can scavenge free radicals, thereby protecting cells from oxidative stress. Studies have shown that the presence of hydroxyl groups enhances the antioxidant capacity by donating hydrogen atoms to free radicals, stabilizing them and preventing cellular damage .

Anticancer Potential

Preliminary investigations suggest that this compound may possess anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, although further research is required to elucidate the specific pathways involved .

Antimicrobial Activity

The antimicrobial efficacy of derivatives related to 3,3'-((4-isopropylphenyl)methylene)bis(1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one) has been documented. These compounds have shown effectiveness against a range of bacterial and fungal strains, suggesting their potential use in developing new antimicrobial agents .

Condensation Reactions

Condensation reactions between appropriate aldehydes and ketones are frequently employed to form the central methylene bridge linking two pyridinone moieties. This method allows for the introduction of various substituents that can enhance biological activity.

Functionalization Techniques

Post-synthetic modifications can be performed to introduce functional groups that improve solubility or bioavailability. These modifications are crucial for optimizing the pharmacokinetic properties of the compound .

Material Science Applications

Beyond biological applications, this compound also has potential uses in material science:

Polymer Chemistry

The structural properties of 3,3'-((4-isopropylphenyl)methylene)bis(1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one) make it a candidate for incorporation into polymer matrices as a stabilizer or modifier. Its antioxidant properties can enhance the durability and lifespan of polymer products by reducing degradation caused by UV exposure and thermal stress .

Coatings and Adhesives

Due to its chemical stability and reactivity, this compound can be utilized in formulating advanced coatings and adhesives that require enhanced performance under harsh conditions.

Case Studies

Several case studies illustrate the applications of 3,3'-((4-isopropylphenyl)methylene)bis(1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one):

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, if used as an antioxidant, it may work by scavenging free radicals and preventing oxidative stress. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a family of bis-heterocyclic derivatives where the methylene bridge and aromatic substituents modulate physicochemical and biological properties. Key analogs include:

Key Differences and Implications

Substituent Effects: The isopropyl group in the target compound likely enhances steric bulk and lipophilicity compared to the ethoxy (electron-donating) or hydroxy (polar) groups in analogs . This could influence membrane permeability or protein-binding interactions.

Synthetic Methodology: Bis-pyridinones are typically synthesized via acid-catalyzed condensations or one-pot multicomponent reactions. highlights catalyst-dependent efficiency in analogous syntheses (e.g., 85% yield with Fe₃O₄/SiO₂ nanoparticles vs. 72% with HCl) .

Research Findings and Data Gaps

- Physicochemical Properties : The molecular weight (estimated ~440–450 g/mol) and substituent-driven logP values suggest moderate bioavailability, consistent with bis-heterocyclic systems .

- Spectroscopic Characterization : Analogous compounds (e.g., ) are characterized by IR (ν CO ~1638 cm⁻¹), ¹H NMR (aromatic δ 7.3–8.1 ppm), and ESI-MS ([M+H]+ peaks), providing a template for the target compound’s analysis.

- Therapeutic Potential: Structural similarities to bis-coumarins (antileishmanial agents ) and pyridazinones (anti-inflammatory agents ) warrant further investigation into metal-chelating or anti-inflammatory roles.

Biological Activity

The compound 3,3'-((4-isopropylphenyl)methylene)bis(1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical formula of the compound is , and it features a bis-pyridinone structure that is significant for its biological interactions. The presence of the isopropylphenyl group contributes to its lipophilicity, which may enhance its bioavailability.

Antioxidant Properties

Research indicates that compounds with similar structures often exhibit antioxidant activity. The presence of hydroxyl groups in the pyridinone moieties can scavenge free radicals, thereby protecting cells from oxidative stress. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Anti-inflammatory Effects

Studies have demonstrated that derivatives of pyridinones can inhibit pro-inflammatory cytokines. The compound's ability to modulate inflammatory pathways suggests potential applications in treating inflammatory diseases. For instance, it may downregulate the expression of interleukins and tumor necrosis factor-alpha (TNF-α), which are pivotal in inflammatory responses.

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties. Similar compounds have shown effectiveness against a range of bacteria and fungi. In vitro studies could be conducted to evaluate its activity against specific pathogens, providing insights into its utility as an antimicrobial agent.

The biological activity of 3,3'-((4-isopropylphenyl)methylene)bis(1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one) may involve several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in oxidative stress and inflammation.

- Receptor Modulation : It could interact with specific receptors involved in inflammatory pathways or cell signaling.

- Gene Expression Regulation : The compound may influence gene expression related to oxidative stress response and inflammation.

Study on Antioxidant Activity

A study conducted by researchers evaluated the antioxidant capacity of similar pyridinone derivatives using various assays such as DPPH radical scavenging and ABTS assays. Results indicated significant antioxidant activity, suggesting that the compound may possess similar properties .

Investigation into Anti-inflammatory Properties

In a controlled experiment, a related compound was tested for its ability to reduce TNF-α levels in a mouse model of inflammation. The results showed a marked decrease in TNF-α production, supporting the hypothesis that this class of compounds can effectively modulate inflammatory responses .

Antimicrobial Efficacy Assessment

Preliminary data from antimicrobial susceptibility tests indicated that derivatives of this compound exhibited inhibitory effects against both Gram-positive and Gram-negative bacteria. Future studies are recommended to explore its efficacy against resistant strains .

Q & A

Q. What synthetic routes and reaction optimizations are recommended for high-yield synthesis of this compound?

The compound can be synthesized via multi-step coupling reactions, such as amide formation (e.g., using carbodiimide coupling agents) followed by cyclization. Key parameters include stoichiometric control of reagents (e.g., 1.2–1.5 equiv of coupling agents), temperature modulation (e.g., 60–100°C for cyclization), and solvent selection (e.g., DMSO for polar intermediates). Yield improvements (up to 60–70%) can be achieved by monitoring reaction progress via TLC or HPLC and optimizing purification steps (e.g., column chromatography with ethyl acetate/hexane gradients) .

Q. Which spectroscopic techniques are critical for structural confirmation and purity assessment?

- 1H/13C NMR : Assign peaks using deuterated solvents (e.g., DMSO-d6) and analyze coupling constants (e.g., J=8.3 Hz for aromatic protons) to confirm substituent positions .

- IR Spectroscopy : Identify functional groups (e.g., hydroxyl stretches at ~3200 cm⁻¹, carbonyl peaks at ~1650 cm⁻¹) .

- Mass Spectrometry (ESI-MS) : Verify molecular ion peaks (e.g., m/z 475.2 for analogs) and fragmentation patterns .

Q. How can researchers ensure reproducibility in synthesis?

Standardize reaction conditions (e.g., inert atmosphere for moisture-sensitive steps), use high-purity starting materials, and document purification protocols (e.g., recrystallization solvents, gradient elution in HPLC). Replicate procedures across multiple batches to identify variability sources .

Advanced Questions

Q. What experimental designs are suitable for structure-activity relationship (SAR) studies?

- Analog Synthesis : Modify substituents (e.g., isopropylphenyl to fluorophenyl groups) using cross-coupling or alkylation reactions .

- In Vitro Assays : Test analogs against target enzymes (e.g., kinase inhibition assays) with IC50 determination. Use dose-response curves (GraphPad Prism) for potency comparisons .

- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding modes and guide structural modifications .

Q. How can contradictory biological activity data be resolved across studies?

- Control Experiments : Validate assay conditions (e.g., pH, temperature) using reference compounds.

- Statistical Robustness : Apply ANOVA or t-tests to assess significance (p<0.05) and ensure adequate sample sizes (n≥3 replicates) .

- Cross-Validation : Compare results across multiple models (e.g., cell lines vs. primary cells) .

Q. What strategies assess in vivo pharmacokinetics and toxicity?

Q. How can environmental stability and degradation pathways be evaluated?

Conduct forced degradation studies under varying conditions (pH, UV light, heat) and analyze degradation products via HPLC-MS. Assess abiotic transformations (hydrolysis, photolysis) using OECD Guideline 316 .

Methodological Challenges

Q. What analytical methods quantify this compound in biological matrices?

- HPLC : Use C18 columns with acetonitrile/water mobile phases (0.1% formic acid) and UV detection (λ=254 nm).

- LC-MS/MS : Employ MRM mode for high sensitivity (LOQ <1 ng/mL) in plasma or tissue homogenates .

Q. How can solubility and bioavailability be enhanced without structural modification?

- Co-Solvents : Use PEG-400 or cyclodextrins to improve aqueous solubility.

- Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles (emulsion-solvent evaporation method) to enhance absorption .

Q. What computational tools predict binding affinity to biological targets?

Combine molecular docking (e.g., Schrödinger Glide) with molecular dynamics simulations (GROMACS) to analyze ligand-protein interactions over 100-ns trajectories. Validate predictions with surface plasmon resonance (SPR) binding assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.